molecular formula C12H15BrN2O3 B12079921 3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine

3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine

Cat. No.: B12079921
M. Wt: 315.16 g/mol
InChI Key: HDRDAAIXYJRODR-UHFFFAOYSA-N
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Description

3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine is an organic compound that features a piperidine ring substituted with a bromonitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine typically involves the reaction of 2-bromo-6-nitrophenol with piperidine in the presence of a suitable base. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.

Major Products

    Reduction: The reduction of the nitro group yields 3-[(2-Amino-6-nitrophenoxy)methyl]piperidine.

    Substitution: Substitution of the bromine atom can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets. The bromonitrophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methyl-6-nitrophenol
  • Benzoyl chloride, 3-bromo-6-methoxy-2-methyl-

Uniqueness

3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine is unique due to the presence of both a bromonitrophenoxy group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15BrN2O3

Molecular Weight

315.16 g/mol

IUPAC Name

3-[(2-bromo-6-nitrophenoxy)methyl]piperidine

InChI

InChI=1S/C12H15BrN2O3/c13-10-4-1-5-11(15(16)17)12(10)18-8-9-3-2-6-14-7-9/h1,4-5,9,14H,2-3,6-8H2

InChI Key

HDRDAAIXYJRODR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)COC2=C(C=CC=C2Br)[N+](=O)[O-]

Origin of Product

United States

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